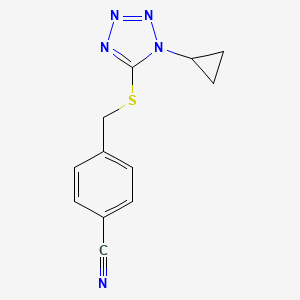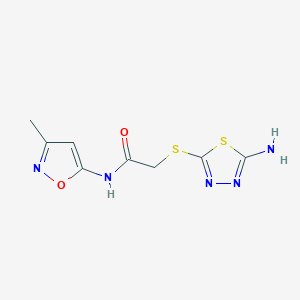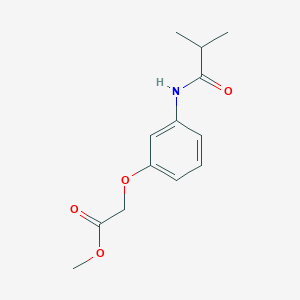
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide is a synthetic compound with the molecular formula C12H15BrN2O2 and a molecular weight of 299.16 g/mol . This compound is derived from nicotinamide, a vitamin B3 derivative, by replacing a hydrogen atom at the 5th position with a bromine atom and attaching a 4-hydroxycyclohexyl group to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide typically involves the reaction of nicotinamide with 4-hydroxycyclohexyl bromide. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom in nicotinamide attacks the electrophilic carbon in 4-hydroxycyclohexyl bromide, resulting in the formation of the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexyl ring can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of N-(4-hydroxycyclohexyl)nicotinamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used in substitution reactions.
Major Products
Oxidation: Formation of 5-Bromo-N-(4-oxocyclohexyl)nicotinamide.
Reduction: Formation of N-(4-hydroxycyclohexyl)nicotinamide.
Substitution: Formation of various substituted nicotinamide derivatives depending on the nucleophile used.
科学研究应用
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating nicotinamide adenine dinucleotide (NAD) metabolism.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide involves its interaction with nicotinamide adenine dinucleotide (NAD) metabolism. The compound contains a nicotinamide group, which is a key component of NAD, a critical molecule involved in cellular energy production and signaling pathways. By modulating NAD metabolism, this compound may influence various cellular processes, including energy production, DNA repair, and cell signaling.
相似化合物的比较
Similar Compounds
5-Bromo-N-cyclohexylnicotinamide: Similar structure but lacks the hydroxyl group on the cyclohexyl ring.
5-Bromonicotinamide: Contains a bromine atom at the 5th position but lacks the cyclohexyl group.
Nicotinamide: The parent compound without any substitutions.
Uniqueness
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide is unique due to the presence of both the bromine atom and the 4-hydroxycyclohexyl group. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C12H15BrN2O2 |
|---|---|
分子量 |
299.16 g/mol |
IUPAC 名称 |
5-bromo-N-(4-hydroxycyclohexyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-5-8(6-14-7-9)12(17)15-10-1-3-11(16)4-2-10/h5-7,10-11,16H,1-4H2,(H,15,17) |
InChI 键 |
WOCMZXRZGAPBEU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




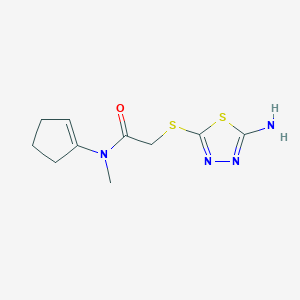
![N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide](/img/structure/B14912349.png)
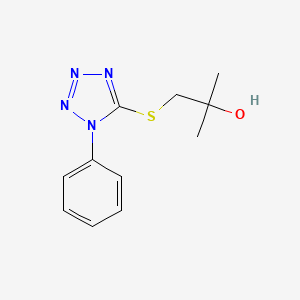

![2-bromo-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B14912371.png)
![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14912386.png)
